molecular formula C11H9NO4 B5910267 methyl (2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate CAS No. 33350-83-3

methyl (2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate

Cat. No. B5910267
CAS RN: 33350-83-3
M. Wt: 219.19 g/mol
InChI Key: HYUHHJZPKDHFRH-SOFGYWHQSA-N
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Description

“Methyl (2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate” is a chemical compound with the molecular formula C12H11NO4 . It is a benzoxazin derivative .


Synthesis Analysis

This compound was synthesized under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate .


Molecular Structure Analysis

The molecular weight of this compound is 233.22 . The structure of this compound was confirmed by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The compound has been studied as a corrosion inhibitor for carbon steel in 1M H2SO4 solution . The inhibitive action of the compound against the corrosion of carbon steel was investigated by weight-loss and hydrogen evolution measurements .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Mechanism of Action

The compound acts as a corrosion inhibitor. Its inhibition efficiency increases with the increase of concentration . The temperature effect on the corrosion behavior of carbon steel in 1M H2SO4 with and without the inhibitor was studied . The synergistic action caused by iodide ions on the corrosion inhibition of carbon steel in 1M H2SO4 by the compound was also studied .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed .

properties

IUPAC Name

methyl (2E)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUHHJZPKDHFRH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)OC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)OC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)-, methyl ester

CAS RN

33350-83-3
Record name NSC528689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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